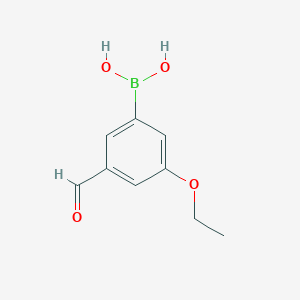

(3-Ethoxy-5-formylphenyl)boronic acid

描述

“(3-Ethoxy-5-formylphenyl)boronic acid” is a type of boronic acid derivative . It has the empirical formula C9H11BO3 and a molecular weight of 177.99 . It may contain varying amounts of anhydride .

Synthesis Analysis

While specific synthesis methods for “(3-Ethoxy-5-formylphenyl)boronic acid” were not found in the search results, boronic acids are generally synthesized through various methods. For instance, one method involves the reaction of an aryl halide with a boron compound .

Molecular Structure Analysis

The molecular structure of “(3-Ethoxy-5-formylphenyl)boronic acid” is represented by the formula C9H11BO3 . Its average mass is 193.992 Da and its monoisotopic mass is 194.075043 Da .

Chemical Reactions Analysis

Boronic acids, including “(3-Ethoxy-5-formylphenyl)boronic acid”, are commonly used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions .

Physical And Chemical Properties Analysis

“(3-Ethoxy-5-formylphenyl)boronic acid” has a melting point of 204-210°C . Its predicted boiling point is 410.3±55.0 °C and its predicted density is 1.21±0.1 g/cm3 . The compound is typically stored in a sealed, dry environment at 2-8°C .

科学研究应用

1. Specific Reduction of Fructose in Food Matrices

(Pietsch & Richter, 2016) explored boronic acids, including variants like (3-Ethoxy-5-formylphenyl)boronic acid, for the specific reduction of fructose in food matrices such as fruit juice. They studied how boronic acids form esters with diol structures, demonstrating the potential for selective fructose binding and reduction in acidic media.

2. Photophysical Properties

(Muddapur et al., 2016) investigated the photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA), which is structurally similar to (3-Ethoxy-5-formylphenyl)boronic acid. The study focused on solvatochromic shifts and quantum yields in various solvents, revealing significant insights into the molecule's behavior in different environments.

3. Formation of Tetraarylpentaborates

(Nishihara, Nara, & Osakada, 2002) detailed the formation of tetraarylpentaborates from the reaction of arylboronic acids, including (3-Ethoxy-5-formylphenyl)boronic acid, with an aryloxorhodium complex. This research highlights the compound's role in creating new cationic rhodium complexes, indicating its potential in inorganic chemistry and material science.

4. Diol and Carbohydrate Recognition

(Mulla, Agard, & Basu, 2004) studied various boronic acids for their ability to bind diols, suggesting a role for appropriately functionalized electron-deficient boronic acids, like (3-Ethoxy-5-formylphenyl)boronic acid, in diol and carbohydrate recognition.

5. Fluorescence Quenching Studies

(Geethanjali et al., 2015) conducted fluorescence quenching studies of boronic acid derivatives in alcohols, which can be relevant for understanding the photophysical behavior of (3-Ethoxy-5-formylphenyl)boronic acid in similar environments.

6. Selective Fluorescent Chemosensors

(Huang et al., 2012) summarized recent progress in boronic acid sensors for biological substances, highlighting the potential of (3-Ethoxy-5-formylphenyl)boronic acid in creating selective fluorescent chemosensors for carbohydrates and other bioactive substances.

7. Organic Synthesis Applications

8. Catalysis and Enantioselective Reactions

(Hashimoto, Gálvez, & Maruoka, 2015) reported on boronic acid catalysis for aza-Michael additions, suggesting potential catalytic applications of (3-Ethoxy-5-formylphenyl)boronic acid in organic synthesis.

9. Crystal Engineering

(Cyrański et al., 2012) focused on designing novel boronic acids for crystal engineering. The study of ortho-alkoxyphenylboronic acids, which includes compounds similar to (3-Ethoxy-5-formylphenyl)boronic acid, aimed to create a monomeric structure useful in crystal engineering.

10. Biomedical Applications

(Cambre & Sumerlin, 2011) highlighted the use of boronic acid-containing polymers in biomedical applications, pointing to potential uses of (3-Ethoxy-5-formylphenyl)boronic acid in creating new biomaterials for various medical treatments.

安全和危害

“(3-Ethoxy-5-formylphenyl)boronic acid” is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment, including gloves and eye/face protection, should be worn when handling this compound . In case of accidental ingestion or contact with skin or eyes, medical attention should be sought immediately .

属性

IUPAC Name |

(3-ethoxy-5-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-2-14-9-4-7(6-11)3-8(5-9)10(12)13/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWAEFBQEMQRJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCC)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584657 | |

| Record name | (3-Ethoxy-5-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Ethoxy-5-formylphenyl)boronic acid | |

CAS RN |

1072952-04-5 | |

| Record name | B-(3-Ethoxy-5-formylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Ethoxy-5-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

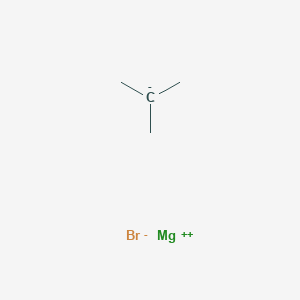

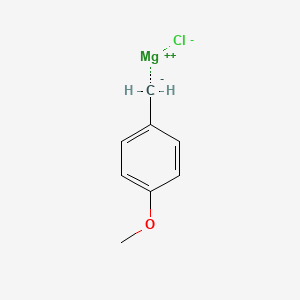

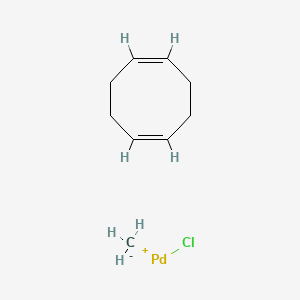

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B1591127.png)

![7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591142.png)